molecular formula C24H24FN3O4 B12176318 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B12176318
M. Wt: 437.5 g/mol
InChI Key: NHADJISSAXJNTE-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzazepine core structure with additional functional groups, including methoxy, fluoro, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a palladium catalyst.

    Final Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.

    Substitution: The fluoro and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: The compound can be used to study receptor binding and signal transduction pathways.

    Biochemistry: It can serve as a tool to investigate enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound can be used in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzazepine core may interact with neurotransmitter receptors, while the indole moiety could influence binding affinity and selectivity. The compound’s effects are mediated through modulation of signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
  • N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity. The presence of both the benzazepine and indole moieties allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C24H24FN3O4

Molecular Weight

437.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H24FN3O4/c1-31-21-11-17-6-9-28(24(30)13-18(17)12-22(21)32-2)15-23(29)26-7-10-27-8-5-16-3-4-19(25)14-20(16)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H,26,29)

InChI Key

NHADJISSAXJNTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F)OC

Origin of Product

United States

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